1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate

Catalog No.
S14571670
CAS No.
5436-97-5
M.F
C15H21ClO3
M. Wt
284.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate

CAS Number

5436-97-5

Product Name

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate

IUPAC Name

1-(4-butan-2-ylphenoxy)propan-2-yl 2-chloroacetate

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

InChI

InChI=1S/C15H21ClO3/c1-4-11(2)13-5-7-14(8-6-13)18-10-12(3)19-15(17)9-16/h5-8,11-12H,4,9-10H2,1-3H3

InChI Key

OVKJZUVERCWXDR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CCl

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate is an organic compound with the molecular formula C15H21ClO3C_{15}H_{21}ClO_3 and a molecular weight of approximately 288.79 g/mol. It is characterized by the presence of a chloroacetate functional group, which contributes to its reactivity and potential biological activity. This compound is known for its role in various

, including:

  • Esterification: The compound can undergo hydrolysis in the presence of water or alcohols, leading to the formation of corresponding acids and alcohols.
  • Nucleophilic Substitution: The chloroacetate group can be replaced by nucleophiles, which can lead to the synthesis of various derivatives.
  • Dehydrochlorination: Under certain conditions, it may lose hydrochloric acid, resulting in the formation of unsaturated compounds.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of 1-(4-butan-2-ylphenoxy)propan-2-yl 2-chloroacetate typically involves:

  • Starting Materials: The synthesis begins with 1-(4-butan-2-ylphenoxy)propan-2-ol and chloroacetic acid.
  • Refluxing: The reactants are refluxed in the presence of a suitable catalyst, often an acid catalyst, to facilitate ester formation.
  • Purification: The product is purified through methods such as distillation or chromatography to isolate the desired ester.

Alternative synthetic routes may involve different starting materials or conditions depending on the specific application or desired properties.

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate has several applications across various fields:

  • Agricultural Chemicals: It may be used as an active ingredient in pesticides or herbicides due to its potential insecticidal properties.
  • Pharmaceuticals: Its derivatives could serve as intermediates in the synthesis of medicinal compounds.
  • Chemical Research: The compound is valuable in synthetic organic chemistry for developing new materials or studying reaction mechanisms.

Interaction studies involving 1-(4-butan-2-ylphenoxy)propan-2-yl 2-chloroacetate focus on its reactivity with biological systems and other chemicals. These studies typically assess:

  • Toxicity Profiles: Evaluating the safety and potential adverse effects on non-target organisms.
  • Synergistic Effects: Investigating how this compound interacts with other agrochemicals or pharmaceuticals to enhance efficacy.

Such studies are crucial for understanding its environmental impact and therapeutic potential.

Several compounds share structural features with 1-(4-butan-2-ylphenoxy)propan-2-yl 2-chloroacetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(4-Isobutylphenoxy)propan-2-yloxyacetic acidC15H22O3Contains a different alkyl substituent; potential herbicide
Phenoxyacetic acidC8H10O3Simpler structure; widely used as a plant growth regulator
Butoxyethyl acetateC10H20O3Used as a solvent; different functional group

Uniqueness

1-(4-butan-2-ylphenoxy)propan-2-yl 2-chloroacetate's unique chloroacetate group distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others without this functional group. This specificity may contribute to its targeted applications in agriculture and pharmaceuticals.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

284.1179222 g/mol

Monoisotopic Mass

284.1179222 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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